molecular formula C17H20N2O2 B5233091 (3,6-di-tert-butyl-4,5-dioxo-2-cyclohexen-1-ylidene)malononitrile

(3,6-di-tert-butyl-4,5-dioxo-2-cyclohexen-1-ylidene)malononitrile

Cat. No. B5233091
M. Wt: 284.35 g/mol
InChI Key: LNUVQEZKVJKKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,6-di-tert-butyl-4,5-dioxo-2-cyclohexen-1-ylidene)malononitrile, commonly known as DCM, is a yellow powder that has been widely used in scientific research due to its unique properties. DCM is a highly conjugated molecule that exhibits strong electron withdrawing properties, making it a valuable tool in various chemical and biological studies.

Mechanism of Action

The mechanism of action of DCM is based on its ability to form stable complexes with metal ions. DCM acts as a bidentate ligand, coordinating with the metal ion through its nitrogen atoms. The resulting complex exhibits unique properties, such as increased stability and altered reactivity, which can be exploited in various chemical and biological studies.
Biochemical and Physiological Effects:
DCM has been shown to exhibit a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and its potential as a therapeutic agent for neurodegenerative diseases. DCM has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCM is its strong electron withdrawing properties, which make it a valuable tool in various chemical and biological studies. DCM is also relatively easy to synthesize and purify, making it accessible to researchers. However, DCM has some limitations, such as its low solubility in water and its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of DCM in scientific research. One potential direction is the development of new metal-catalyzed reactions using DCM as a ligand. Another direction is the use of DCM as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the potential therapeutic applications of DCM for the treatment of various diseases, such as cancer and neurodegenerative diseases, warrant further investigation.

Synthesis Methods

DCM can be synthesized through the reaction of malononitrile with cyclohexane-1,3-dione in the presence of tert-butyl alcohol and a catalytic amount of p-toluenesulfonic acid. The reaction yields DCM as a yellow crystalline solid with a melting point of 175-178°C. The purity of DCM can be verified through various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

DCM has been widely used in scientific research due to its unique properties, such as its strong electron withdrawing properties and its ability to form stable complexes with metal ions. DCM has been used as a ligand in various metal-catalyzed reactions, including cross-coupling reactions, C-H activation, and asymmetric catalysis. DCM has also been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

2-(3,6-ditert-butyl-4,5-dioxocyclohex-2-en-1-ylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-16(2,3)12-7-11(10(8-18)9-19)13(17(4,5)6)15(21)14(12)20/h7,13H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUVQEZKVJKKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=C(C#N)C#N)C=C(C(=O)C1=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Di-t-butyl-5-dicyanomethylenecyclohex-3-ene-1,2-dione

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